2,5-Diamino-4,6-dihydroxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJQFCTYLBBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967143 | |

| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40769-69-5, 102783-67-5, 527-57-1 | |

| Record name | 2,5-Diamino-4,6-dihydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminopyrimidin-4,6-diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Amino-2-imino-1,2-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(3H)-Pyrimidinone, 2,5-diamino-6-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-4,6-dihydroxypyrimidine is a pivotal heterocyclic compound that serves as a fundamental building block in synthetic organic chemistry. While not possessing significant intrinsic biological activity itself, its true value lies in its role as a versatile precursor for a range of high-value pharmaceutical compounds. Its strategic placement of amino and hydroxyl groups allows for subsequent chemical modifications, leading to complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its properties and applications. We will delve into its molecular structure, physicochemical characteristics, detailed synthetic pathways, and its critical role as a key intermediate in the production of antiviral agents. This document is structured to serve as a practical and authoritative resource for professionals engaged in chemical research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physical properties of this compound is essential for its effective use in synthesis and research.

Chemical Identity

The compound is systematically identified by the following descriptors. It is most commonly available and handled as its hydrochloride salt, which enhances its stability and shelf-life.

| Identifier | Value | Source(s) |

| IUPAC Name | 2,5-diaminopyrimidine-4,6-diol | [1] |

| CAS Number (Free Base) | 40769-69-5 | [1][2] |

| CAS Number (HCl Salt) | 56830-58-1 | [3] |

| Molecular Formula (Free Base) | C₄H₆N₄O₂ | [1][2] |

| Molecular Weight (Free Base) | 142.12 g/mol | [1][2] |

| Molecular Formula (HCl Salt) | C₄H₆N₄O₂·HCl | [3][4] |

| Molecular Weight (HCl Salt) | 178.58 g/mol | [3][4] |

| Synonyms | 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone; 2,5-Diaminopyrimidine-4,6-diol | [3] |

Prototropic Tautomerism: A Key Structural Feature

A critical aspect of pyrimidinediol chemistry is the existence of prototropic tautomers. This compound does not exist solely in the di-enol (dihydroxypyrimidine) form. It is in equilibrium with its more stable keto-enol and diketo tautomers. The predominant form is generally the 2,5-diamino-6-hydroxy-4(1H)-pyrimidinone tautomer, where one of the hydroxyl groups exists as a carbonyl. This equilibrium is fundamental to its reactivity, particularly in electrophilic substitution reactions.

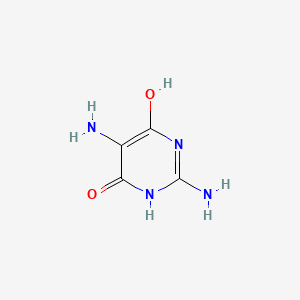

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physical properties of the compound are summarized below. Note that data often refers to the hydrochloride salt, which is the common commercial form.

| Property | Value | Notes and References |

| Appearance | White to yellow, pink, or brown crystalline powder | [3][5] |

| Melting Point | >250 °C (decomposes) | [2][5] |

| Density (Predicted) | 2.15 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.52 ± 0.10 | [2] |

| Solubility | No experimental data is readily available for the 2,5-diamino isomer. However, the closely related isomer, 2,4-diamino-6-hydroxypyrimidine, is soluble in PBS (pH 7.2) at ~3.3 mg/mL, and in organic solvents like DMSO (~14.6 mg/mL) and DMF (~14.4 mg/mL).[6] Similar solubility characteristics are anticipated. |

Spectral Analysis

Experimental spectral data for this compound is not widely published. However, based on its structure and data from analogous compounds, the following characteristics can be predicted:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see broad signals for the two amino groups (-NH₂) and the ring N-H protons. The absence of a proton at the 5-position distinguishes it from many other pyrimidines.

-

¹³C NMR: Based on data for similar 2-amino-5-substituted-pyrimidine-4,6-diols, characteristic chemical shifts are expected.[7] The carbon atoms C4 and C6, bonded to oxygen, would appear significantly downfield (δ ≈ 163-165 ppm). The C2 carbon, attached to two nitrogen atoms, would also be downfield (δ ≈ 152 ppm), while the C5 carbon, bonded to an amino group, would be the most upfield of the ring carbons.[7]

-

FT-IR: The spectrum would be characterized by strong, broad absorptions in the 3100-3500 cm⁻¹ region, corresponding to N-H and O-H stretching vibrations. A strong absorption band around 1600-1680 cm⁻¹ would be indicative of the C=O stretch from the predominant keto-enol tautomer, as well as C=N and C=C ring vibrations and N-H bending.

-

Mass Spectrometry: The free base would show a molecular ion peak [M]⁺ at m/z 142. The hydrochloride salt may show fragments corresponding to the free base. PubChem lists MS/MS fragmentation data, which can be used for structural confirmation.

Part 2: Chemical Synthesis and Reactivity

The synthesis of this compound is a multi-step process that has been optimized for industrial-scale production. Its reactivity is dominated by its function as a nucleophile and its conversion to more reactive intermediates.

Synthetic Pathway Overview

A common and efficient synthetic route begins with the condensation of a malonic ester with guanidine, followed by nitrosation and subsequent reduction. This pathway is logical and self-validating: the initial cyclization forms the core pyrimidine ring, nitrosation introduces a functional group at the electron-rich C5 position, and reduction converts the nitroso group to the desired primary amine.

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol

The following protocol is adapted from a patented synthetic method and represents a robust procedure for laboratory-scale preparation.[8]

Step 1: Cyclization to form 2-Amino-4,6-dihydroxypyrimidine

-

In a suitable reaction vessel, charge a 28-30% solution of sodium methoxide in methanol.

-

Add guanidine hydrochloride to the sodium methoxide solution with stirring. The mole ratio of guanidine HCl to sodium methoxide should be approximately 1:1.5 to 1:3.5.

-

Heat the mixture to 45-50 °C.

-

Slowly add dimethyl malonate dropwise, maintaining the temperature. The mole ratio of guanidine HCl to dimethyl malonate is typically 1:1.0 to 1:1.5.[8]

-

After the addition is complete, maintain the reaction at 45-50 °C for 4-6 hours to ensure complete cyclization.

-

Distill off the methanol under reduced pressure.

-

Dissolve the resulting solid residue in water and adjust the pH to 3-5 using an acid such as glacial acetic acid or hydrochloric acid to precipitate the product.

-

Cool the mixture, collect the solid by filtration, wash with water, and dry to yield 2-Amino-4,6-dihydroxypyrimidine.

Step 2: Nitrosation

-

Suspend the 2-Amino-4,6-dihydroxypyrimidine from Step 1 in water.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂). The mole ratio of the pyrimidine to sodium nitrite should be approximately 1:1.1 to 1:1.5.[8]

-

Maintain the temperature and slowly add acid (e.g., HCl) to adjust the pH to 2-3, which generates the nitrosating agent in situ.

-

Stir the reaction mixture at low temperature for 1-2 hours. The formation of a colored precipitate indicates the formation of the 5-nitroso derivative.

-

Filter the solid, wash with cold water, and use it directly in the next step.

Step 3: Reduction

-

Suspend the wet 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine in water.

-

Heat the mixture to 20-40 °C.

-

Slowly add a reducing agent such as sodium dithionite (sodium hydrosulfite) portion-wise, maintaining the temperature.

-

After the addition is complete, continue stirring for 1-4 hours until the reaction is complete (indicated by a color change).

-

Cool the mixture, filter the solid product, wash with water, and dry to obtain crude this compound.

Step 4: Salt Formation (Purification)

-

Suspend the crude product from Step 3 in methanol.

-

Heat the suspension to 50-70 °C.

-

Slowly add concentrated hydrochloric acid dropwise.

-

Maintain the temperature for 1-3 hours.

-

Cool the mixture to room temperature. The purified hydrochloride salt will precipitate.

-

Collect the final product by filtration, wash with cold methanol, and dry under vacuum. This yields this compound hydrochloride with a purity typically >98%.[8]

Reactivity and Stability

-

Stability: The compound is stable under normal storage conditions but is reported to be air-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

-

Incompatible Materials: Avoid strong oxidizing agents, which can degrade the molecule.

-

Key Reaction - Chlorination: The most significant reaction of this compound is its conversion to 2,5-diamino-4,6-dichloropyrimidine. This is a crucial step in the synthesis of many purine-based drugs. The reaction is typically performed by heating the dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a quaternary ammonium salt (e.g., tetraethylammonium chloride) or a weak tertiary amine hydrochloride.[5][9] The hydroxyl groups, existing predominantly in their keto form, are converted to chloro groups, dramatically increasing the reactivity of the pyrimidine ring for subsequent nucleophilic substitution reactions.

Part 3: Biological Significance and Applications

A Cornerstone Intermediate for Antiviral Drugs

The primary application of this compound is as a key starting material in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[1][9] This dichlorinated intermediate is a versatile building block for constructing the purine ring system found in many nucleoside analogue reverse transcriptase inhibitors (NRTIs).

A prominent example is the synthesis of Abacavir , a potent antiviral medication used in the treatment of HIV/AIDS. The synthesis of Abacavir relies on the reactivity of the 2,5-diamino-4,6-dichloropyrimidine intermediate.

Important Distinction from Bioactive Isomers

It is critical for researchers to distinguish this compound from its isomer, 2,4-Diamino-6-hydroxypyrimidine . While structurally similar, their biological profiles are vastly different.

-

This compound: Generally considered biologically inert and serves as a synthetic intermediate. Studies have shown that dihydroxypyrimidine compounds are devoid of the nitric oxide (NO) inhibitory activity exhibited by their dichlorinated counterparts.[7]

-

2,4-Diamino-6-hydroxypyrimidine: A known inhibitor of the enzyme GTP cyclohydrolase I. This enzyme is rate-limiting in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases (NOS). By inhibiting this enzyme, 2,4-diamino-6-hydroxypyrimidine effectively suppresses the production of nitric oxide.

This functional difference underscores the importance of precise isomeric control and characterization in drug development and chemical biology research.

Context in Broader Metabolism

While the title compound itself is a synthetic precursor, a closely related molecule, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine , is a naturally occurring metabolite in the purine metabolism pathway.[10] It is formed from the hydrolysis of GTP and serves as a precursor in the biosynthesis of riboflavin (Vitamin B2).[10] This provides a biochemical context for the pyrimidine scaffold in natural systems.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

-

Hazard Identification: The compound is classified as an irritant. Hazard codes Xi and risk statements R36/37/38 (Irritating to eyes, respiratory system, and skin) are associated with it.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear appropriate protective gloves and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[11]

-

-

Storage and Disposal:

Conclusion

This compound is a compound of significant synthetic utility rather than direct pharmacological activity. Its value is realized through its chemical transformation into highly reactive intermediates, most notably 2,5-diamino-4,6-dichloropyrimidine, which opens the door to the synthesis of complex purine-based therapeutics. An understanding of its tautomeric nature, optimized synthetic routes, and key chemical reactions is indispensable for medicinal chemists and process development scientists. This guide has aimed to provide an authoritative, in-depth perspective, equipping researchers with the foundational knowledge required to effectively and safely utilize this important chemical building block.

References

- Hanson, J. (1991). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. European Patent EP0483204B1. [URL: https://patents.google.

- Temple, Jr., C., et al. (1975). Preparation of 2,5-Diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 40(21), 3141-3142.

- Vince, R., & Daluge, S. (1999). Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. U.S. Patent 5,917,042. [URL: https://patents.google.

- Hanson, J. (1991). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. WIPO Patent WO/1991/001310. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1991001310]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733981, this compound.

- Glaxo Group Limited. (1997). Process for the production of 2,5-diamino-4,6-dichloropyrimidine. European Patent EP0816344B1. [URL: https://patents.google.

- Wikipedia contributors. (2023, April 25). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. In Wikipedia, The Free Encyclopedia.

- Novotna, E., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21, 3019-3030.

- Global Substance Registration System (GSRS). (n.d.). This compound HYDROCHLORIDE.

- CN104496911A. (2015). Method for synthesizing this compound hydrochloride. Google Patents. [URL: https://patents.google.

Sources

- 1. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]

- 9. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine: Chemical Structure, Tautomeric Landscape, and Synthetic Protocols

This technical guide provides a comprehensive exploration of 2,5-diamino-4,6-dihydroxypyrimidine, a pivotal heterocyclic compound in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, navigates its complex tautomeric possibilities, and presents detailed experimental protocols for its synthesis and analysis.

Introduction: The Significance of a Versatile Pyrimidine Core

This compound is a polysubstituted pyrimidine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural congeners, such as 2,4-diamino-6-hydroxypyrimidine, have been noted for their ability to suppress nitric oxide production, indicating the pharmacological potential of this chemical class.[2] The true utility of this compound, however, lies in its potential for chemical modification, particularly its conversion to dichloropyrimidines, which are versatile synthons for further elaboration in drug discovery programs.[3]

A critical aspect of understanding the reactivity and biological interactions of such heterocyclic systems is a thorough grasp of their tautomerism. Tautomers, being structural isomers that readily interconvert, can exhibit distinct physicochemical properties, influencing everything from reaction outcomes to receptor binding. The presence of multiple amino and hydroxyl groups on the pyrimidine ring of this compound suggests a rich tautomeric landscape, a topic of central importance to this guide.

Core Chemical Structure and Properties

The foundational structure of this compound is often represented in its dihydroxy form for simplicity. However, its nomenclature and properties are best understood by considering its most stable tautomeric state, which is predicted to be the keto-enol form.

Systematic IUPAC Name: 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one[4]

Synonyms: 2,5-Diaminopyrimidine-4,6-diol, 2,5-Diamino-6-hydroxy-4(1H)-pyrimidinone[5]

Table 1: Key Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O₂ | [4] |

| Molecular Weight | 142.12 g/mol | [4] |

| Appearance | White to brown powder/crystal | [6] |

| CAS Number | 40769-69-5 | [4] |

The Tautomeric Landscape of this compound

The tautomerism of pyrimidine derivatives is a well-documented phenomenon, driven by the migration of protons between heteroatoms.[7] For this compound, two primary forms of tautomerism are at play: lactam-lactim tautomerism involving the hydroxyl groups and the ring nitrogens, and amine-imine tautomerism involving the exocyclic amino groups.

Disclaimer: To the best of our knowledge, a definitive experimental study (e.g., single-crystal X-ray diffraction) unequivocally determining the dominant tautomeric form of this compound in the solid state or in solution has not been reported in publicly accessible literature. The following discussion is based on established principles of heterocyclic chemistry, computational predictions for related systems, and the IUPAC nomenclature assigned in chemical databases.

Predicted Tautomeric Forms

Based on the known chemistry of pyrimidines, where the lactam (keto) form is generally more stable than the lactim (enol) form, we can postulate the most probable tautomers. The presence of two hydroxyl groups and two amino groups allows for a multitude of possibilities. The most significant contributors to the equilibrium are expected to be:

-

Tautomer A (Diketone): 2,5-diamino-1,5-dihydropyrimidine-4,6-dione

-

Tautomer B (Keto-enol - IUPAC Preferred): 2,5-diamino-6-hydroxy-3H-pyrimidin-4-one

-

Tautomer C (Di-enol): 2,5-diaminopyrimidine-4,6-diol

While the di-enol form (C) is often the structure drawn for simplicity, the keto-enol form (B) is designated by its IUPAC name and represents a highly probable and stable structure.[4] The diketone form (A) is also a strong candidate for a stable tautomer. The amine groups at positions 2 and 5 are generally expected to exist in the amino form rather than the imino form due to the aromatic stabilization of the ring.

Elucidating Tautomerism: A Methodological Approach

The determination of the predominant tautomer and the equilibrium between different forms requires a combination of computational and experimental techniques.

Modern quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[8] The general workflow for such an analysis is outlined below.

Caption: Workflow for computational analysis of tautomerism.

This process allows for the ranking of tautomers by stability and provides predicted spectroscopic data that can be compared with experimental results.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary experimental techniques for studying tautomerism in solution and the solid state, respectively.

-

NMR Spectroscopy: The chemical shifts of protons and carbons are highly sensitive to their electronic environment. For this compound, key diagnostic signals would include the N-H protons. The presence of a hydroxyl proton signal would support a lactim or enol form, while its absence and the appearance of an N-H signal for the ring nitrogen would indicate a lactam (keto) form. ¹³C NMR is also invaluable, as the chemical shift of the C4 and C6 carbons would be significantly different for a carbonyl (~160-170 ppm) versus an enolic carbon (~150-160 ppm).[2]

-

IR Spectroscopy: In the solid state, IR spectroscopy can clearly distinguish between tautomers. The presence of a strong C=O stretching band around 1650-1700 cm⁻¹ would be indicative of a lactam form, while the absence of this band and the presence of a broad O-H stretching band around 3200-3400 cm⁻¹ would suggest a lactim/enol form.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of the hydrochloride salt of this compound is a multi-step process that is well-documented in patent literature. A common route involves the cyclization of guanidine with a malonic ester derivative, followed by nitrosation and reduction.

Caption: Synthetic workflow for this compound HCl.

Step-by-Step Protocol:

-

Cyclization: Guanidine hydrochloride is reacted with dimethyl malonate in the presence of a strong base like sodium methoxide. The reaction mixture is heated to facilitate the cyclization, forming the pyrimidine ring.

-

Purification of Intermediate I: After the reaction, the solvent is removed, and the residue is dissolved in water. The pH is adjusted to precipitate the 2-amino-4,6-dihydroxypyrimidine intermediate, which is then filtered and dried.

-

Nitrosation: The intermediate is then subjected to nitrosation using sodium nitrite in an acidic medium. This introduces a nitroso group at the electron-rich C5 position of the pyrimidine ring.

-

Reduction: The 5-nitroso intermediate is subsequently reduced to the corresponding 5-amino group. This can be achieved through catalytic hydrogenation (e.g., using a palladium on carbon catalyst) or with a chemical reducing agent like Raney nickel.

-

Salification: The resulting this compound is then treated with hydrochloric acid to form the stable hydrochloride salt, which can be isolated with high purity.

Protocol for Spectroscopic Analysis of Tautomers

To investigate the tautomeric equilibrium in solution, the following protocol should be followed:

-

Sample Preparation: Dissolve a sufficient amount of this compound (or its salt) in a deuterated solvent suitable for NMR spectroscopy (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and has exchangeable proton signals that do not interfere with the solute's signals.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of signals corresponding to NH₂ and potential OH or ring NH protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide clear signals for the carbon backbone. The chemical shifts of C4 and C6 are of particular interest.

-

2D NMR Experiments: If the 1D spectra are ambiguous, 2D NMR experiments such as HSQC and HMBC can be used to confirm connectivities and assignments.

-

Variable Temperature NMR: To study the dynamics of the tautomeric equilibrium, NMR spectra can be acquired at different temperatures. Changes in the relative intensities of signals can provide thermodynamic information about the equilibrium.

-

IR Spectroscopy: For solid-state analysis, prepare a KBr pellet or use an ATR accessory to obtain the IR spectrum of the solid compound. Analyze the fingerprint region for characteristic C=O, O-H, and N-H stretching and bending vibrations.

Applications in Drug Development

The primary value of this compound in drug development is its role as a versatile building block. It is a precursor for the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[3] The chlorine atoms in the latter are excellent leaving groups, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups at the 4 and 6 positions of the pyrimidine ring. This chemical tractability makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion and Future Directions

This compound is a molecule of significant synthetic interest. While its core structure is well-defined, its tautomeric nature presents a complex and intriguing area for further investigation. Based on established principles, the keto-enol tautomer (2,5-diamino-6-hydroxy-3H-pyrimidin-4-one) is predicted to be a major contributor to the tautomeric equilibrium.

A definitive characterization of the tautomeric landscape of this molecule through single-crystal X-ray diffraction and comprehensive spectroscopic studies in various solvents would be a valuable contribution to the field of heterocyclic chemistry. Such studies would provide a more profound understanding of its reactivity and could guide the rational design of novel therapeutics derived from this versatile pyrimidine scaffold.

References

Sources

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. data.epo.org [data.epo.org]

- 3. This compound | C4H6N4O2 | CID 2733981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound Hydrochloride, 5G | Labscoop [labscoop.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,5-Diamino-4,6-dihydroxypyrimidine

Abstract

This guide provides a comprehensive technical overview of 2,5-Diamino-4,6-dihydroxypyrimidine, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will explore its chemical identity, physicochemical properties, established synthesis routes, and critical applications, particularly its role as a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and detailed experimental protocols for its characterization and use.

Chemical Identity and Properties

This compound, often encountered in its more stable hydrochloride salt form, is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its structure, featuring multiple reactive sites—amino and hydroxyl groups—makes it a valuable precursor for a variety of more complex molecules.

Identifiers and Nomenclature

Accurate identification is paramount in research and development. The compound is cataloged across multiple chemical databases with the following identifiers.

| Identifier | Value | Source |

| CAS Number | 40769-69-5 (Parent) | ChemWhat[1] |

| 56830-58-1 (HCl Salt) | TCI Chemicals[2] | |

| Molecular Formula | C₄H₆N₄O₂ | PubChem[3] |

| Molecular Weight | 142.12 g/mol (Parent) | PubChem[3] |

| 178.58 g/mol (HCl Salt) | TCI Chemicals[4] | |

| IUPAC Name | 2,5-Diamino-1,6-dihydropyrimidine-4,6-dione | PubChem[3] |

| Synonyms | 2,5-Diaminopyrimidine-4,6-diol, DADHP | ChemWhat[1], TCI Chemicals[4] |

| InChIKey | HWSJQFCTYLBBOF-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C1(=C(C(=O)NC(=N1)N)O)N | PubChem[3] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and formulation.

| Property | Value | Notes |

| Appearance | White to brown or dark purple powder/crystal | Often depends on purity and salt form.[2] |

| Melting Point | >260 °C | High melting point indicates a stable, likely crystalline solid.[1] |

| Solubility | Soluble in Aqueous Alkali | The hydroxyl groups can be deprotonated to form soluble salts.[5] |

| pKa | Data not readily available | The presence of amino and hydroxyl groups suggests multiple pKa values. |

| Topological Polar Surface Area | 114 Ų | Calculated value, indicating high polarity.[3] |

Structural Elucidation

The tautomeric nature of this compound is a key feature. While named as a dihydroxy-pyrimidine, it predominantly exists in the more stable diamino-pyrimidinedione tautomeric form in the solid state due to amide resonance.

Caption: Tautomeric equilibrium of the core structure.

Synthesis and Manufacturing

The synthesis of this compound hydrochloride is a multi-step process that is well-documented in patent literature, highlighting its industrial relevance. The general strategy involves the construction of the pyrimidine ring, followed by functional group manipulations.

Common Synthetic Route

A widely adopted method starts from dimethyl malonate and guanidine hydrochloride.[6] The causality behind this choice lies in the inherent reactivity of the starting materials: guanidine provides the N-C-N backbone of the pyrimidine, while dimethyl malonate serves as the three-carbon electrophilic component.

The process can be summarized in four key stages:

-

Cyclization: Condensation of guanidine with dimethyl malonate to form the 2-amino-4,6-dihydroxypyrimidine ring.

-

Nitrosation: Introduction of a nitroso group at the C5 position, which is activated for electrophilic substitution.

-

Reduction: Conversion of the nitroso group to an amino group.

-

Salt Formation: Treatment with hydrochloric acid to yield the final, more stable product.

Caption: Generalized synthetic workflow.

This route is advantageous for industrial scale-up as it avoids harsh conditions and utilizes readily available starting materials, achieving a total yield of around 75% with purity exceeding 99.0%.[6][7]

Applications in Research and Drug Development

The primary utility of this compound is as a key intermediate. Its bifunctional nature allows it to be a scaffold for building more complex heterocyclic systems.

Precursor to Dichloropyrimidines

A critical application is its use in the synthesis of 2,5-diamino-4,6-dichloropyrimidine.[8][9] This transformation is typically achieved by heating the dihydroxypyrimidine hydrochloride with phosphorus oxychloride (POCl₃), often in the presence of a quaternary ammonium chloride or a tertiary amine hydrochloride.[9][10]

The resulting dichloropyrimidine is a highly valuable intermediate itself. The chlorine atoms are excellent leaving groups, susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups at the 4 and 6 positions, a common strategy in medicinal chemistry to modulate a compound's biological activity, selectivity, and pharmacokinetic properties.

Role in Antiviral and Anti-inflammatory Research

Derivatives of this pyrimidine core have shown significant biological activity. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines, synthesized from their dihydroxy precursors, have been identified as potent inhibitors of immune-activated nitric oxide (NO) production, suggesting potential as anti-inflammatory agents.[11] Furthermore, the broader class of 2-amino-4,6-dichloropyrimidines has been investigated for antiviral properties, reportedly by interfering with the assembly of viral particles.[11]

Experimental Protocols: A Self-Validating System

To ensure the quality and identity of this compound hydrochloride, robust analytical methods are essential. The following protocols are designed to be self-validating, incorporating system suitability tests to guarantee data integrity.

Protocol 1: Purity Assessment by HPLC-UV

This method provides a quantitative measure of the compound's purity. The choice of a C18 column is based on its ability to retain the polar pyrimidine analyte under reversed-phase conditions.

Methodology:

-

System Preparation:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

System Suitability Test (SST):

-

Prepare a standard solution of the reference compound (e.g., 0.1 mg/mL in mobile phase A).

-

Inject the standard solution five times.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5. This validates that the chromatographic system is performing with adequate precision and peak shape.

-

-

Sample Analysis:

Caption: Analytical workflow for HPLC purity testing.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's chemical nature and the fact that its toxicological properties have not been fully investigated.[4]

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood.[13] Wear suitable personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[14] Avoid the formation of dust and aerosols.[13]

-

Storage: Keep the container tightly closed and store in a cool, dark, and dry place.[4] The compound should be stored away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

Conclusion

This compound is a foundational molecule in synthetic chemistry, prized for its role as a versatile intermediate. Its established synthesis from common starting materials and its utility in creating high-value dichlorinated pyrimidines underscore its importance in the pipeline of drug discovery, particularly in the development of novel anti-inflammatory and antiviral agents. The analytical protocols provided herein ensure that researchers can confidently assess the quality of this key building block, upholding the principles of scientific integrity and reproducibility.

References

- Synthetic method for this compound hydrochloride. Google Patents. [URL: https://patents.google.

- This compound SDS, 40769-69-5 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2,5-diamino-4,6-dihydroxypyrimidine-cas-40769-69-5.html]

- Method for synthesizing this compound hydrochloride. Google Patents. [URL: https://patents.google.

- 2,5-Diamino-4,6-dihydroxy-pyrimidine CAS#: 40769-69-5. ChemWhat. [URL: https://www.chemwhat.com/2,5-diamino-4,6-dihydroxy-pyrimidine-cas-40769-69-5/]

- Safety Data Sheet: this compound Hydrochloride. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/assets/sds/D2634_US_EN.pdf]

- This compound Hydrochloride, 5G. Labscoop. [URL: https://www.labscoop.com/2-5-diamino-4-6-dihydroxypyrimidine-hydrochloride-5g-p-D2634-5G]

- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [URL: https://data.epo.org/publication-server/document?

- This compound. Suzhou Aobai Pharmaceutical Co., Ltd. [URL: http://www.ab-pharm.com/en/product_show.asp?id=5368]

- SAFETY DATA SHEET: this compound Hydrochloride. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0232-6393.html]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC153310050]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/10235.htm]

- EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine. Google Patents. [URL: https://patents.google.

- WO/1991/001310 PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO1991001310]

- This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733981]

- 2-Amino-4,6-dihydroxypyrimidine. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5853215_EN.htm]

- This compound Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D2634]

- This compound Hydrochloride. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/D2634]

- Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9450486/]

- (PDF) Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. ResearchGate. [URL: https://www.researchgate.

- This compound HYDROCHLORIDE. Global Substance Registration System. [URL: https://gsrs.

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c01192]

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651790/]

- 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound Hydrochloride | 56830-58-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 6. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]

- 7. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. EP0483204B1 - Process for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Hydrochloride, 5G | Labscoop [labscoop.com]

- 13. echemi.com [echemi.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Key precursors in 2,5-Diamino-4,6-dihydroxypyrimidine synthesis.

An In-depth Technical Guide to the Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine: Key Precursors and Methodologies

Introduction

This compound (DADHP), often utilized as its hydrochloride salt, is a pivotal chemical intermediate in the fine chemicals and pharmaceutical industries. Its structural architecture, featuring a pyrimidine core richly functionalized with amino and hydroxyl groups, makes it a versatile building block for the synthesis of more complex heterocyclic systems. Notably, it serves as a crucial precursor in the manufacture of folic acid and related antifolate drugs like methotrexate, which are fundamental in treating a range of conditions from vitamin deficiencies to cancer.[1][2][3] The synthesis of DADHP is a multi-step process that hinges on the careful selection of precursors and precise control of reaction conditions to ensure high yield and purity.

This technical guide provides a comprehensive exploration of the core synthetic pathways to this compound, with a focus on the key precursors that define the reaction. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and present detailed protocols grounded in established literature.

The general synthetic strategy follows a logical three-stage sequence:

-

Cyclocondensation: Formation of the pyrimidine ring from acyclic precursors.

-

Nitrosation: Introduction of a nitroso (-NO) group at the electron-rich C5 position.

-

Reduction: Conversion of the nitroso group to a primary amine (-NH2) to yield the final product.

Part 1: Formation of the Pyrimidine Core via Cyclocondensation

The foundational step in the synthesis is the construction of the 2-amino-4,6-dihydroxypyrimidine ring. This is a classic example of a cyclocondensation reaction, which brings together two key precursors: a source for the N-C-N fragment and a source for the C-C-C fragment of the heterocycle.

Section 1.1: Key Precursor: Guanidine - The Nitrogen Backbone

Guanidine, HNC(NH₂)₂, is the essential precursor that provides the N1, C2, and N3 atoms of the pyrimidine ring.[1][4] Due to its high reactivity and basicity, it readily attacks electrophilic centers. In industrial synthesis, it is most commonly used as a stable salt, such as Guanidine Hydrochloride or Guanidine Carbonate .[5][6]

The use of a salt necessitates the presence of a strong base to liberate the free guanidine in situ. The choice of base is critical; sodium methoxide (NaOMe) in methanol is frequently employed as it provides a potent, non-aqueous basic environment that drives the condensation forward while minimizing side reactions like ester hydrolysis.[5][7]

Section 1.2: Key Precursor: Malonic Acid Derivatives - The Carbon Framework

The three-carbon chain (C4, C5, C6) is typically derived from a malonic acid derivative. For the synthesis of a 4,6-dihydroxy pyrimidine, dialkyl malonates such as Dimethyl Malonate or Diethyl Malonate are the precursors of choice.[5][7] These esters provide the necessary carbonyl electrophilicity for the initial nucleophilic attack by guanidine.

The reaction mechanism involves a double condensation. First, one amino group of guanidine attacks a carbonyl group of the malonate ester, followed by cyclization as the second amino group attacks the remaining carbonyl. This process, known as the Traube pyrimidine synthesis, is a robust and widely adopted method.

Caption: Logical workflow for the cyclocondensation step.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is synthesized from patent literature, representing a common industrial methodology.[5][7]

-

Preparation: To a suitable reaction vessel, add a 28-30% solution of sodium methoxide in methanol.

-

Guanidine Addition: Add guanidine hydrochloride to the sodium methoxide solution while stirring. An exothermic reaction may occur as free guanidine is formed.

-

Temperature Control: Warm the mixture to approximately 40-45°C.

-

Malonate Addition: Slowly add dimethyl malonate dropwise to the reaction mixture, ensuring the temperature is maintained at 40-45°C. The controlled addition is crucial to manage the reaction exotherm.

-

Reaction: After the addition is complete, maintain the reaction mixture at 40-45°C for 4-5 hours to ensure complete cyclization.

-

Work-up:

-

Distill off the methanol under reduced pressure.

-

Dissolve the resulting solid residue in water.

-

Adjust the pH of the aqueous solution to 3-5 using an acid such as hydrochloric or acetic acid. This neutralizes excess base and precipitates the product.[5]

-

Cool the mixture to induce crystallization.

-

Isolate the solid product by filtration, wash with cold water, and dry to yield the intermediate, 2-amino-4,6-dihydroxypyrimidine.

-

Part 2: Functionalization at C5 via Nitrosation

With the pyrimidine ring constructed, the next critical step is to introduce a nitrogen-containing functional group at the C5 position, which will ultimately become the 5-amino group.

Section 2.1: The Mechanism of Nitrosation

The C5 position of 2-amino-4,6-dihydroxypyrimidine is highly activated towards electrophilic substitution due to the electron-donating effects of the amino group at C2 and the hydroxyl groups at C4 and C6. This allows for direct nitrosation using a suitable electrophile.

The key precursor for this step is **Sodium Nitrite (NaNO₂) **, which, in an acidic medium, generates the active nitrosating agent, the nitrosonium ion (NO⁺) or a related species.[7] The reaction proceeds via electrophilic aromatic substitution.

Caption: Key steps in the C5 nitrosation of the pyrimidine core.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

This protocol is adapted from published synthetic methods.[7]

-

Dissolution: Suspend the 2-amino-4,6-dihydroxypyrimidine intermediate from Part 1 in water. Add an aqueous solution of sodium hydroxide to aid dissolution and warm the mixture to 30-80°C.

-

Nitrite Addition: Add sodium nitrite to the solution and stir until fully dissolved.

-

Acidification: Carefully add hydrochloric acid dropwise to the reaction mixture. This step is critical and must be controlled to:

-

Reaction: Hold the reaction at the specified temperature for 0.5-3 hours after the acid addition is complete. The formation of a colored precipitate (often reddish or orange) indicates product formation.

-

Isolation: Cool the reaction mixture, isolate the solid product by filtration, wash with water, and dry thoroughly.

Part 3: Reduction of the Nitroso Group to an Amine

The final transformation is the reduction of the 5-nitroso group to the desired 5-amino group, yielding DADHP. The choice of reducing agent is a critical decision based on factors like cost, efficiency, safety, and scalability.

Section 3.1: A Comparative Analysis of Reducing Agents

Several effective methods exist for this reduction, each with distinct advantages and operational considerations.

| Reducing Agent/Method | Key Precursors | Advantages | Disadvantages |

| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Cost-effective, rapid reaction, suitable for large-scale industrial production, avoids high-pressure equipment.[7][8] | Can introduce sulfur impurities if not properly worked up; requires careful pH control. |

| Chemical Reduction | Zinc (Zn) Dust / Acid | Inexpensive and effective.[9][10] | Can generate metal waste streams; reaction can be vigorous. |

| Catalytic Hydrogenation | Raney® Nickel / H₂ or Formic Acid | High yield, clean conversion, catalyst is relatively inexpensive.[5][6] | Requires handling of flammable hydrogen gas and pyrophoric catalyst; potential for nickel leaching. |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) / H₂ | Very efficient, high purity products, catalyst can often be recycled.[5][11] | High cost of palladium catalyst; requires specialized high-pressure hydrogenation equipment.[11] |

For industrial applications where cost and operational simplicity are paramount, Sodium Dithionite (Sodium Hydrosulfite) is a frequently chosen reagent.[7]

Experimental Protocol: Reduction using Sodium Dithionite

This protocol is based on a common and scalable chemical reduction method.[7]

-

Suspension: Add the 2-amino-4,6-dihydroxy-5-nitrosopyrimidine to water in a reaction vessel and begin stirring. Warm the suspension to 20-40°C.

-

Reductant Addition: Prepare a solution of sodium dithionite in water. Add this solution dropwise to the pyrimidine suspension. Maintain the system temperature between 20-50°C during the addition. The disappearance of the color of the starting material indicates the progress of the reduction.

-

Reaction: After the addition is complete, continue stirring the mixture at 20-50°C for 0.5-4 hours to ensure the reaction goes to completion.

-

pH Adjustment & Isolation: After the reaction, adjust the pH as needed (a range of 0-9 is cited, depending on whether the free base or a salt is desired).[7] For the hydrochloride salt, the pH is adjusted with hydrochloric acid.

-

Final Product: Cool the mixture, filter the resulting precipitate, wash with water, and dry to obtain this compound. For the hydrochloride salt, a final salification step in methanol with concentrated HCl might be performed.[5][7]

Part 4: Synthesis Summary and Workflow

The complete synthesis is a streamlined process that efficiently builds complexity from simple, commercially available precursors.

Section 4.1: Overall Synthetic Workflow

Caption: The three-stage synthesis of DADHP from key precursors.

Section 4.2: Summary of Reaction Parameters

The following table summarizes typical reaction parameters and outcomes as reported in patent literature, demonstrating an efficient industrial process.

| Step | Key Precursors | Molar Ratio (Guanidine:Malonate:Base) | Key Reagents | Temperature | pH | Reported Total Yield | Reported Purity | Ref. |

| 1. Cyclization | Guanidine HCl, Dimethyl Malonate | 1 : 1.0-1.5 : 1.5-3.5 | Sodium Methoxide | 40-45°C | 3-5 (Work-up) | - | - | [5] |

| 2. Nitrosation | 2-Amino-4,6-dihydroxypyrimidine | 1:1.1-1.5 (Intermediate:NaNO₂) | Sodium Nitrite, HCl | 30-80°C | 2-3 | - | - | [5] |

| 3. Reduction | 5-Nitroso Intermediate | - | Sodium Dithionite | 20-50°C | 0-9 (Work-up) | ~75% | >99.0% | [5][7] |

Conclusion

The synthesis of this compound is a well-established and optimized process, reliant on the logical assembly of the molecule from fundamental precursors: guanidine and a malonate ester . The subsequent functionalization through nitrosation and reduction steps employs common and scalable industrial reagents like sodium nitrite and sodium dithionite. The causality behind the synthetic route is clear: building a stable heterocyclic core first, followed by the introduction and transformation of a functional group on the activated C5 position. Understanding the roles of these key precursors and the critical parameters controlling each step is essential for researchers and drug development professionals aiming to produce this vital intermediate with high efficiency and purity.

References

- Title: Synthetic method for this compound hydrochloride. Source: Google Patents (CN102924574B).

- Title: Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence. Source: Ingenta Connect. URL:[Link]

- Title: Prebiotic synthesis of diaminopyrimidine and thiocytosine. Source: PubMed. URL:[Link]

- Title: Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate. Source: Google Patents (EP0115324B1).

- Title: Synthesis of 2,4,5,6-tetraaminopyrimidine. Source: PrepChem.com. URL:[Link]

- Title: Method for synthesizing this compound hydrochloride. Source: Google Patents (CN104496911A).

- Title: Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,...

- Title: Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. Source: Google Patents (US4247693A).

- Title: Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Source: PMC - PubMed Central. URL:[Link]

- Title: Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,...

- Title: Synthesis of pyrimidine derivatives from three-component reaction of malononitrile, aldehydes and thiourea/urea in the presence of high surface area and nanosized MgO as a highly effective heterogeneous base catalyst.

- Title: Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.

- Title: 2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research. Source: Papharma. URL:[Link]

- Title: Synthesis of heterocycles using guanidine: An overview. Source: Taylor & Francis Online. URL:[Link]

- Title: Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Source: National Institutes of Health (NIH). URL:[Link]

- Title: PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.

- Title: Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.

- Title: Guanidine synthesis from various precursors (adapted from ref [14a]).

- Title: PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.

- Title: The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis. Source: Medium. URL:[Link]

- Title: Process for preparing 2,5-diamino-4,6-dichloropyrimidine. Source: Google Patents (EP0483204B1).

- Title: The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutrition. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]

- Title: Reduction method of nitroso-nitro pyrimidine compound. Source: Google Patents (CN114250480A).

- Title: Folic acid synthesis method. Source: Google Patents (CN106046005A).

- Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Source: MDPI. URL:[Link]

- Title: Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Source: MDPI. URL:[Link]

- Title: 5-Amino-4,6-dichloropyrimidine. Source: SHARING. URL:[Link]

- Title: Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. Source: Google Patents.

- Title: Method for the production of folic acid. Source: Google Patents (US5410056A).

Sources

- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN114250480A - Reduction method of nitroso-nitro pyrimidine compound - Google Patents [patents.google.com]

- 3. CN106046005A - Folic acid synthesis method - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN104974098A - Synthetic method for this compound hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104496911A - Method for synthesizing this compound hydrochloride - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. prepchem.com [prepchem.com]

- 10. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]

- 11. EP0115324B1 - Process for the preparation of 2,4,5,6-tetraaminopyrimidine-sulphate - Google Patents [patents.google.com]

The Biological Significance of 2,5-Diamino-4,6-dihydroxypyrimidine Derivatives: From Metabolic Intermediates to Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among these, derivatives of 2,5-Diamino-4,6-dihydroxypyrimidine represent a particularly versatile class of compounds with profound biological significance. This technical guide provides a comprehensive overview of their multifaceted roles, transitioning from essential intermediates in metabolic pathways to potent modulators of enzymatic activity with significant therapeutic potential. We will explore their function as inhibitors of key enzymes in folate biosynthesis, their application as anticancer and antiviral agents, and the underlying mechanisms that govern their activity. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the synthesis, evaluation, and application of this important chemical scaffold.

Introduction: The Pyrimidine Core

Pyrimidine and its derivatives are fundamental heterocyclic compounds essential for life, forming the building blocks of nucleic acids (DNA and RNA).[1] The inherent chemical properties of the pyrimidine ring—its aromaticity, sites for hydrogen bonding, and susceptibility to substitution—make it a privileged scaffold in drug design. The this compound core, characterized by amino groups at the C2 and C5 positions and hydroxyl groups at C4 and C6, possesses a unique electronic and structural profile that enables it to interact with a variety of biological targets.[2] These derivatives are not merely synthetic constructs; they are also found as key metabolites in critical biological processes, most notably in the de novo synthesis of folates and purines.[3] This dual identity as both an endogenous metabolite and a pharmacologically active agent underscores its importance in the fields of biochemistry and medicine.

Core Biological Activities & Mechanisms of Action

The biological significance of this compound derivatives is broad, stemming from their ability to mimic endogenous molecules and interfere with enzymatic processes.

Central Role in Folate Biosynthesis and as Antifolate Agents

The folate biosynthetic pathway is an essential process for the synthesis of purines, pyrimidines, and other crucial molecules.[4] This pathway is a well-established target for antimicrobial and anticancer drugs because many organisms, particularly bacteria and protozoa, must synthesize folates de novo, whereas mammals obtain them from their diet.[4][5]

The biosynthesis of the pterin core of folate begins with Guanosine Triphosphate (GTP).[6] An intermediate in this pathway is 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine, which is formed by the action of GTP cyclohydrolase II.[3] This structural similarity allows synthetic pyrimidine derivatives to act as competitive inhibitors of key enzymes in this pathway.

-

GTP Cyclohydrolase I (GTP-CH) Inhibition: GTP-CH is the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS).[7] The related compound, 2,4-diamino-6-hydroxypyrimidine (DAHP), is a specific inhibitor of GTP-CH.[7] By blocking this enzyme, DAHP effectively suppresses the production of nitric oxide in macrophages, demonstrating a potent anti-inflammatory potential.[7] This highlights a key mechanism by which diaminohydroxypyrimidine derivatives can exert biological effects.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another critical enzyme in the folate pathway and a proven target for antimalarial and anticancer drugs.[5][8] Certain 2,4-diaminopteridine-based compounds, which share structural features with our core molecule, can be converted by the malaria parasite Plasmodium falciparum into potent DHFR inhibitors like methotrexate.[8] This "de novo synthesis" of a toxic compound within the pathogen represents an innovative therapeutic strategy.[8]

The ability to disrupt this essential pathway makes these pyrimidine derivatives powerful candidates for the development of novel anti-infective and anti-inflammatory agents.

Caption: Inhibition of the folate biosynthesis pathway by pyrimidine derivatives.

Anticancer Activity

The pyrimidine scaffold is integral to numerous anticancer drugs, and diaminopyrimidine derivatives are no exception.[1][9] Their antiproliferative activity stems from multiple mechanisms, including the induction of cell cycle arrest and apoptosis.[10]

A study detailing novel 2,4-diamino-5-methyleneaminopyrimidine derivatives reported significant inhibitory effects on various human cancer cell lines.[10] For instance, compound 7i from this series showed marked improvement in potency compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[10] Mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in HCT116 colon cancer cells in a concentration-dependent manner.[10]

| Compound | HCT116 (Colon) | HT-29 (Colon) | MCF-7 (Breast) | HeLa (Cervical) |

| Compound 7i | 4.93 µM | 5.57 µM | 8.84 µM | 14.16 µM |

| 5-FU (Control) | 24.16 µM | 16.15 µM | 18.56 µM | 42.48 µM |

| Table 1: Comparative IC₅₀ values of a lead diaminopyrimidine derivative (7i) and 5-FU against various cancer cell lines. Data synthesized from[10]. |

These findings underscore the potential of the diaminopyrimidine scaffold for further investigation in the exploration of novel anticancer agents.[10]

Caption: Mechanism of anticancer activity via apoptosis induction.

Antiviral Properties

The threat of viral infections necessitates the continuous discovery of novel antiviral agents.[11] Pyrimidine derivatives have been extensively explored for this purpose, demonstrating activity against a wide range of viruses including coronaviruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[11][12][13][14]

One key antiviral mechanism involves the inhibition of viral entry into host cells.[13] Certain N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have been shown to inhibit viral replication by blocking the interaction between the pathogen and heparan sulfate proteoglycans (HSPG) on the host cell surface, which are used by many viruses for adhesion.[13][14]

More recently, 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are derived from a pyrimidine core, were synthesized and evaluated for antiviral activity.[12] Several of these compounds, particularly those with amino-indane or tetrahydronaphthalene substitutions, demonstrated selective and promising efficacy against human coronaviruses HCoV-229E and HCoV-OC43 with low cellular toxicity.[12] These findings highlight the pyrimidine scaffold as a valuable framework for designing novel antiviral agents.[12]

Synthesis and Chemical Derivatization

The therapeutic potential of this compound is unlocked through chemical synthesis and derivatization, which allows for the creation of diverse compound libraries for screening. A common and scalable synthetic approach involves the condensation of guanidine with appropriately substituted malonic acid diesters.[15][16]

A crucial step in creating derivatives for drug development is the conversion of the dihydroxy-scaffold into a more reactive di-chloro intermediate. This is typically achieved through chlorination with reagents like phosphorus oxychloride.[15][17][18] The resulting 2,5-diamino-4,6-dichloropyrimidine is a versatile building block, enabling nucleophilic substitution reactions at the C4 and C6 positions to introduce a wide range of functional groups and build extensive chemical libraries for structure-activity relationship (SAR) studies.[16][17][18]

Caption: General drug discovery workflow for pyrimidine derivatives.

Experimental Protocol: In Vitro Anticancer Activity Assessment

To evaluate the antiproliferative effects of newly synthesized pyrimidine derivatives, a cell viability assay such as the MTS or MTT assay is a standard and reliable method.[10][12]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound on the proliferation of a human cancer cell line (e.g., HCT116).

Materials:

-

HCT116 human colon carcinoma cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test Compound (dissolved in DMSO to create a stock solution)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (490 nm absorbance)

Methodology:

-

Cell Seeding:

-

Culture HCT116 cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh medium to a density of 5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a no-cell (media only) blank.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

-

Incubate the plate for 72 hours.[12]

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell line and metabolic rate.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (which represent 100% viability).

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value.

-

Self-Validation: The inclusion of a positive control (e.g., 5-FU) and a vehicle control ensures that the observed effects are due to the compound itself and not the solvent. The reproducibility of the dose-response curve across replicate experiments validates the protocol's robustness.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for therapeutic innovation. Their established roles in fundamental metabolic pathways provide a clear rationale for their use as enzyme inhibitors. The demonstrated success in developing anticancer and antiviral agents from this core structure validates its utility as a privileged scaffold in medicinal chemistry.

Future research should focus on:

-

Target Specificity: Elucidating the precise molecular targets for novel derivatives to minimize off-target effects.

-

Combinatorial Therapies: Exploring the synergistic effects of these compounds with existing drugs to overcome resistance.

-

Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties such as solubility, stability, and bioavailability.

References

- Synthetic method for this compound hydrochloride.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Source not specified.

- Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. (2021). PubMed.

- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.

- PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE.

- Dihydropyrimidine derivatives demonstrating anticancer activity.

- 2,5-Diamino-4,6-dihydroxy-pyrimidine synthesis. ChemicalBook.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2022). MDPI.

- This compound HYDROCHLORIDE. gsrs.

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed.

- Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane)

- Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replic

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. (2002). PubMed.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). NIH.

- 2-(Heptylthio)pyrimidine-4,6-diamine. (2020). MDPI.

- This compound Hydrochloride, 5G. Labscoop.

- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). PMC - PubMed Central.

- This compound Hydrochloride 56830-58-1. TCI Chemicals.

- 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia.

- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (2012).

- 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. (2005). PMC.

- Protecting the Achilles heel: three FolE_I-type GTP-cyclohydrolases needed for full growth of metal-resistant Cupriavidus metallidurans under a variety of conditions. (2016). PMC - PubMed Central.

- 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. (1994). PubMed.

- Folate biosynthesis in higher plants: purification and molecular cloning of a bifunctional 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase/7,8-dihydropteroate synthase localized in mitochondria. (1997). PMC - NIH.

- Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases. (2018). PubMed.

- Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (2017). PMC.

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Folate biosynthesis pathway: mechanisms and insights into drug design for infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protecting the Achilles heel: three FolE_I-type GTP-cyclohydrolases needed for full growth of metal-resistant Cupriavidus metallidurans under a variety of conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. data.epo.org [data.epo.org]

- 16. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Guanidine Hydrochloride in Pyrimidine Synthesis

Abstract